molecular formula C10H10BrN B8709576 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B8709576
M. Wt: 224.10 g/mol
InChI Key: GVWPMJOLTZSVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (CAS: 129540-26-7) is a bicyclic compound featuring a partially saturated pyrrole ring with a 2-bromophenyl substituent at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole?

A base-assisted cyclization strategy using inexpensive precursors is a viable approach. For example, refluxing precursors like N-(4-(halophenyl)-4-oxo-butyl)acetamide with hydrochloric acid in ethanol (1:3 v/v) under reflux for 20 hours yields dihydro-pyrrole derivatives. Column chromatography (ethyl acetate/petroleum ether) and recrystallization (methylene chloride) are effective for purification, achieving ~69% yield . Modifications, such as introducing aryl substituents via SEAr reactions, can further diversify the scaffold .

Q. How can spectroscopic techniques characterize this compound?

  • 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.8–7.5 ppm for bromophenyl) and pyrroline ring protons (δ 2.5–3.5 ppm for CH2 groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 256.03 for C11H10BrN) .
  • FTIR : Identify carbonyl (1650–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Q. What crystallographic parameters define its structure?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell dimensions a = 18.254 Å, b = 5.640 Å, c = 13.010 Å, and β = 97.13°. The dihedral angle between the bromophenyl and pyrroline rings (~85°) indicates limited conjugation, influencing electronic properties .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

Lower yields during scale-up may arise from inefficient heat transfer or side reactions. Optimize by:

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst screening : Gold(I) catalysts (e.g., AuCl3) can accelerate cyclization, as demonstrated in related pyrrole syntheses .

Q. What computational methods predict reactivity for functionalization?

  • DFT calculations : Model electrophilic aromatic substitution (SEAr) sites using Fukui indices. The bromophenyl group directs substituents to meta positions due to its electron-withdrawing effect.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by aligning the pyrroline scaffold’s hydrophobic pocket with active sites .

Q. How to analyze unexpected byproducts in SEAr reactions?

  • LC-MS/MS : Detect trace impurities (e.g., di-substituted isomers).
  • X-ray crystallography : Resolve structural ambiguities, such as regioisomeric byproducts from competing reaction pathways .
  • Kinetic studies : Vary reaction time/temperature to identify conditions favoring the desired product .

Q. How does atmospheric reactivity impact stability studies?

Under oxidative conditions (e.g., OH radicals), the pyrroline ring may degrade via hydrogen abstraction. Use pseudo-first-order kinetics models to estimate half-lives in environmental simulations. For lab storage, inert atmospheres (N2/Ar) and low temperatures (-20°C) are recommended to prevent degradation .

Q. What strategies evaluate biological activity in drug discovery?

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization.
  • SAR studies : Compare analogues (e.g., 5-(4-fluorophenyl) derivatives) to assess the bromine atom’s role in target binding .
  • Metabolic stability : Use liver microsomes to measure CYP450-mediated oxidation rates .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Analogues

Key Compounds :

  • 5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole (Exact Mass: 179.0252274)
  • 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Synthesized in 43.6% yield as a yellow oil)
  • 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole (Studied for enzymatic stereoselectivity)

Analysis :

  • Electronic Effects : Bromine's electron-withdrawing nature (σp = 0.26) enhances electrophilic reactivity compared to chlorine (σp = 0.23) and fluorine (σp = 0.06). This may influence reactions like nucleophilic aromatic substitution.
  • Physical State : The fluoro analogue (2-F) is an oil, whereas brominated/chlorinated derivatives may exhibit higher melting points due to increased molecular weight and halogen interactions .

Aromatic Ring Variants

Key Compounds :

  • 5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole (CAS: 765312-46-7)
  • 5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole (Molecular Weight: 173.25)

Table 2: Comparison of Aromatic Substituents

Compound Aromatic Group Molecular Weight Key Properties
5-(2-Bromophenyl)-dihydro-2H-pyrrole 2-Bromophenyl 212.08 Halogenated, potential for cross-coupling reactions
5-(5-Methyl-2-furyl)-dihydro-2H-pyrrole 5-Methylfuran 137.15 Electron-rich furan enhances conjugation
5-(3,5-Dimethylphenyl)-dihydro-2H-pyrrole 3,5-Dimethylphenyl 173.25 Steric bulk from methyl groups may hinder reactivity

Analysis :

  • Electron Density : The furan ring in 5-(5-Methyl-2-furyl)-dihydro-2H-pyrrole increases electron density, favoring electrophilic attacks, whereas bromophenyl derivatives are more electrophilic.

Complex Derivatives and Pharmacological Potential

Key Compounds :

  • 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters (Synthesized via one-pot method, 25% yield)
  • Diketopyrrolopyrrole derivatives (e.g., 6-(4-Bromophenyl)-diketopyrrolopyrrole)

Analysis :

  • Synthetic Utility: The bromine in 5-(2-bromophenyl) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated derivatives.
  • Pharmacological Relevance: Amino esters with stereocenters () highlight the dihydropyrrole core's adaptability in designing bioactive molecules.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5H,3,6-7H2

InChI Key

GVWPMJOLTZSVCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (977 mmol, 23.45 g) was suspended in tetrahydrofuran (700 mL) and cooled to 5° C. with an ice-water bath. To this cold suspension was added 1-vinyl-pyrrolidin-2-one (465 mmol, 51.7 g) over approximately 20 minutes, maintaining an internal temperature reaction temp of less than 5° C. then ethyl 2-bromobenzoate (437 mmol, 100 g) was added. After the addition was complete the reaction was stirred at 5° C. for 10 minutes then refluxed for 2 hours and allowed to cool to room temperature. To the suspension was added 5N HCl (600 mL) dropwise, maintaining reaction temperature between 25° C. and 35° C. The bulk of the tetrahydrofuran was then distilled off at a temperature of 60° C. under vacuum. The resulting solution was cooled and further 5N hydrochloric acid (600 mL) was added and the mixture was refluxed overnight. The solution was then cooled with a salt-ice bath to 5° C. and basified by the careful addition of sodium hydroxide pellets (˜250 g) maintaining an internal temperature between 10 and 15° C. When reaction mixture was at pH 13, the cooling bath was removed and temperature allowed to reach room temperature. The reaction was then extracted with methylene chloride (1 L) and the aqueous layer was extracted with further methylene chloride (2×1 L). The combined methylene chloride extracts were dried with sodium sulfate, filtered and evaporated to dryness to give 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (92.2 g).
Quantity
23.45 g
Type
reactant
Reaction Step One
Quantity
51.7 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.